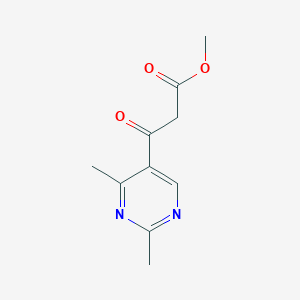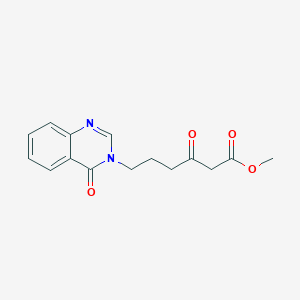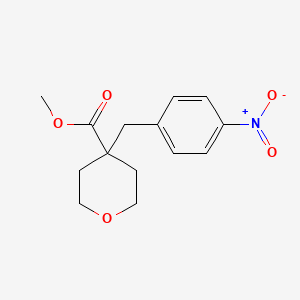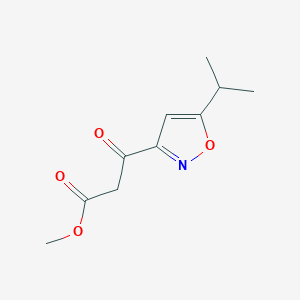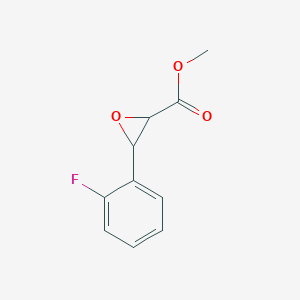
Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C10 H9 F O3 and a molecular weight of 196.18 . It falls under the category of esters .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate” is represented by the formula C10 H9 F O3 . This indicates that the molecule is composed of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Chiral Resolution Reagent
Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate demonstrates utility as a chiral resolution reagent. Particularly, it is used in the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound that reacts with α-chiral primary and secondary amines through regioselective ring-opening. This process enables the identification and quantification of diastereomeric products using various NMR techniques and HPLC, highlighting its versatility as a reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Stereoselective Oxirane Formation
The compound plays a crucial role in stereoselective oxirane formation. Research has shown its application in obtaining high chemical yield and diastereoselectivity when reacting diazomethane with certain ketones. This process is vital in the synthesis of various sulfur-free tertiary α-(fluoromethyl)carbinols, after appropriate modifications of the sulfinyl group and oxirane ring. The compound's structure has been established through methods like X-ray analysis, underscoring its significance in synthetic chemistry (Bravo et al., 1994).
Fluorinated Chiron Synthesis
It is also integral in the synthesis of fluorinated chirons, specifically in the production of optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane. This synthesis process involves regio- and stereo-selective openings of the oxirane ring with nucleophiles, leading to the formation of several useful derivatives. Such chirons are valuable in asymmetric synthesis, as they provide a basis for creating compounds with specific spatial arrangements, which is crucial in many areas of medicinal chemistry (Arnone et al., 1992).
Synthesis of Fluorinated Chirons
Additional research highlights the synthesis of fluorinated chirons using this compound. The influence of reaction conditions on chemo- and stereoselectivity has been studied extensively. It includes reactions on the chiral auxiliary and oxirane ring opening by various nucleophiles. The structural elucidation of products from these reactions offers insights into the potential applications of these chirons in pharmaceuticals and other scientific fields (Arnone et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(2-fluorophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-4-2-3-5-7(6)11/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUXFWWSPNMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)
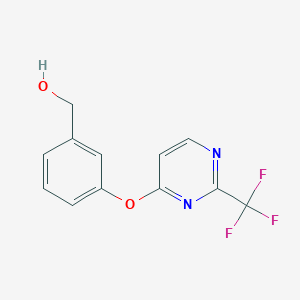
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)
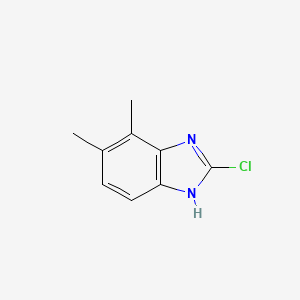
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)

![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)
